molecular formula C15H12BrN3O B2730828 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] CAS No. 303984-96-5

1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]

Cat. No.: B2730828
CAS No.: 303984-96-5
M. Wt: 330.185
InChI Key: LZTGVBDAPYXERF-NBVRZTHBSA-N
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Description

1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 4-bromoaniline in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound has shown promise in biological assays for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] can be compared with other indole derivatives, such as:

Properties

IUPAC Name

3-[(4-bromophenyl)diazenyl]-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLURYKJAAOOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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